molecular formula C19H18FN3OS B5512981 8-fluoro-N-[1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]-2-quinolinecarboxamide

8-fluoro-N-[1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]-2-quinolinecarboxamide

Cat. No.: B5512981
M. Wt: 355.4 g/mol
InChI Key: BWELFGGYMBUIRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-fluoro-N-[1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]-2-quinolinecarboxamide is a useful research compound. Its molecular formula is C19H18FN3OS and its molecular weight is 355.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 355.11546154 g/mol and the complexity rating of the compound is 493. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Antimycobacterial Agents

Researchers have developed novel derivatives of fluoroquinolone with significant in vitro and in vivo antimycobacterial activities against Mycobacterium tuberculosis, including multi-drug resistant strains. These compounds were also evaluated for their ability to inhibit DNA gyrase in mycobacteria, showing potential as new therapeutic options against mycobacterial infections (Dinakaran et al., 2008).

Synthesis of Fluoroquinolones

The synthesis of fluoroquinolones with benzoxazolyl and benzothiazolyl substitutions has been achieved. These compounds were developed through the Gould-Jacobs route, indicating a methodological approach to potentially enhance the antimicrobial spectrum of quinolones (Richardson et al., 1998).

Antimicrobial Evaluation of Fluorinated Compounds

A series of novel fluorine-containing derivatives were synthesized, bearing quinazolinone and thiazolidinone motifs, showing significant antimicrobial potency against various bacterial and fungal strains. This study highlights the antimicrobial potential of fluorinated compounds in treating infections (Desai et al., 2013).

ATM Kinase Inhibition

Novel 3-quinoline carboxamides have been identified as potent, selective, and orally bioavailable inhibitors of the ataxia telangiectasia mutated (ATM) kinase. These inhibitors have shown efficacy in combination with DNA damage-inducing agents in disease-relevant models, suggesting their utility in cancer treatment (Degorce et al., 2016).

Antibacterial Activity of Pyridonecarboxylic Acids

Research into pyridonecarboxylic acids led to the development of compounds with antibacterial activity. These studies contribute to the understanding of quinoline derivatives' therapeutic potential, especially in the context of antibiotic resistance (Segawa et al., 1992).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many quinoline derivatives are known to have biological activity, including antimicrobial, antifungal, and anticancer properties .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with all chemicals, appropriate precautions should be taken when handling it to minimize exposure and potential harm .

Future Directions

Future research on this compound could involve further exploration of its synthesis, properties, and potential applications. This could include studies to optimize its synthesis, investigations of its reactivity, and testing of its biological activity .

Properties

IUPAC Name

8-fluoro-N-[1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3OS/c1-11(19-23-14-7-2-3-8-16(14)25-19)21-18(24)15-10-9-12-5-4-6-13(20)17(12)22-15/h4-6,9-11H,2-3,7-8H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWELFGGYMBUIRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=C(S1)CCCC2)NC(=O)C3=NC4=C(C=CC=C4F)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.